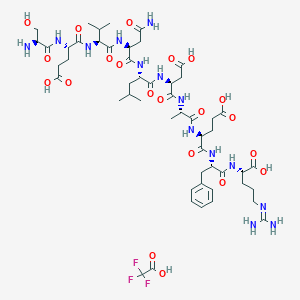
n-(4-(Dimethylamino)benzyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Dimethylamino)benzyl)furan-2-carboxamide is an organic compound that features a furan ring and a dimethylamino group attached to a benzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 4-(dimethylamino)benzylamine. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be incorporated to minimize environmental impact.
化学反応の分析
Types of Reactions
N-(4-(Dimethylamino)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
N-(4-(Dimethylamino)benzyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-(Dimethylamino)benzyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions. The furan ring can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
- N-(4-Aminophenyl)furan-2-carboxamide
- N-(4-Methoxyphenyl)furan-2-carboxamide
- N-(4-Nitrophenyl)furan-2-carboxamide
Uniqueness
N-(4-(Dimethylamino)benzyl)furan-2-carboxamide is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility in organic solvents and its ability to form specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c1-16(2)12-7-5-11(6-8-12)10-15-14(17)13-4-3-9-18-13/h3-9H,10H2,1-2H3,(H,15,17) |
InChIキー |
SOQOMRJTJQKCJN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


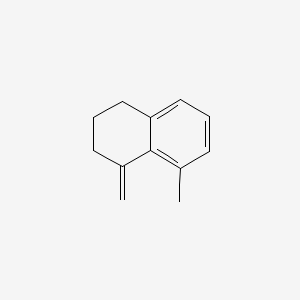
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
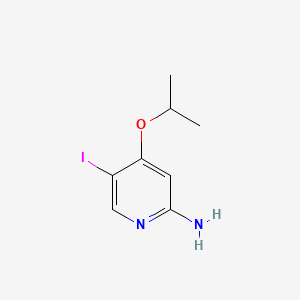
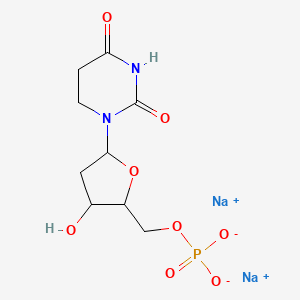
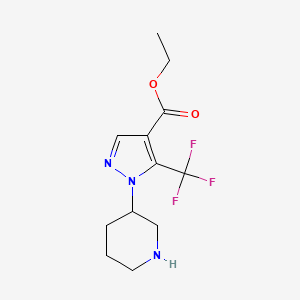
![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)
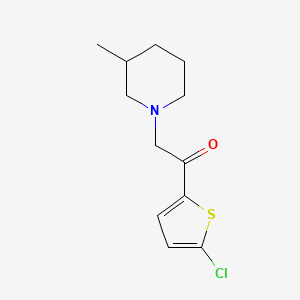


![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
![2-Cyclopropyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887990.png)
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
